4-(2-Fluorophenoxy)piperidine
Overview
Description
4-(2-Fluorophenoxy)piperidine, also known as 2-F-piperidine, is a heterocyclic compound composed of a piperidine ring with a 2-fluorophenoxy substituent at the fourth position. It is a synthetic molecule used in scientific research as an agonist of the kappa opioid receptor, which is involved in pain modulation, reward, and addiction.
Scientific Research Applications
Radiolabeled Probes for Receptor Studies
- Halogenated Piperidines as Radiolabeled Probes : Halogenated 4-(phenoxymethyl)piperidines, including those with fluorophenoxy substituents, have been synthesized and evaluated for their potential as ligands for σ receptors. These compounds show promising applications as radiolabeled probes for in vivo tomographic studies of σ receptors due to their high uptake and retention in brain and other organs. This makes them useful for understanding receptor distribution and functioning in various physiological and pathological conditions (Waterhouse et al., 1997).
Synthesis and Structure Analysis
- Synthesis of Fluorinated Piperidines : Recent advances in the synthesis of fluorinated piperidines have highlighted the importance of these compounds in pharmaceutical research. Fluorinated derivatives of important drug compounds have been prepared using a simple and robust cis-selective hydrogenation of abundant and cheap fluoropyridines (Wagener et al., 2020).
- X-ray Structural Analysis : The crystal structure and theoretical analysis of intermolecular interactions in biologically active derivatives of 1,2,4-triazoles, including compounds with 4-fluorophenoxy substituents, have been studied. This research provides insights into the molecular interactions and packing of these compounds, which is crucial for understanding their biological activity (Shukla et al., 2017).
Drug Synthesis and Biological Evaluation
- **Inhibitors of Lipid Peroxidation**: Certain analogues of N-methyl-N-[1-[3-(4-fluorophenoxy)-2-hydroxy-propyl]-piperidin-4-yl] benzothiazol-2-amine, including 4-(l-naphthylamino)-piperidines, have been identified as potent inhibitors of NADPH- and Fe(2+)-dependent lipid peroxidation. These compounds, due to their antioxidant properties, hold potential in therapeutic applications related to oxidative stress and related disorders (Domány et al., 1996).
- Corrosion Inhibition : Piperidine derivatives, including fluorinated compounds, have been investigated for their potential as corrosion inhibitors on iron surfaces. This research is significant for industries where metal corrosion is a critical issue and can lead to the development of more effective corrosion inhibitors (Kaya et al., 2016).
properties
IUPAC Name |
4-(2-fluorophenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLFLCJKTMPKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587441 | |
Record name | 4-(2-Fluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)piperidine | |
CAS RN |
3623-02-7 | |
Record name | 4-(2-Fluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.